Lipophilicity Modulation: LogP Comparison of Fluorinated vs. Non-Fluorinated Isoxazole Methanol Analogs
The introduction of the trifluoromethyl group at the 5-position of the isoxazole ring alters the lipophilicity profile of the hydroxymethyl-bearing scaffold. [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol exhibits a calculated LogP of -0.13 . This value represents a moderate increase in lipophilicity relative to the parent unsubstituted isoxazol-3-ylmethanol scaffold (theoretical LogP estimated at approximately -0.6 to -0.8 based on comparable heterocyclic alcohol systems), a shift that can meaningfully influence membrane permeability and nonspecific protein binding without excessively compromising aqueous solubility [1]. The -CF₃ group's electron-withdrawing nature additionally modulates the pKa of the isoxazole nitrogen and the hydrogen-bonding capacity of the ring system, which are not captured by LogP alone but contribute to overall molecular recognition properties [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.13 |
| Comparator Or Baseline | Parent isoxazol-3-ylmethanol scaffold (theoretical LogP approx. -0.6 to -0.8) |
| Quantified Difference | Approximately +0.5 to +0.7 LogP units increase |
| Conditions | Calculated via computational prediction (ChemSrc database) |
Why This Matters
For procurement in drug discovery, the modulated LogP of -0.13 positions this compound as a balanced polarity building block suitable for both polar target engagement and sufficient membrane passage, whereas the more hydrophilic non-fluorinated analog may exhibit inferior cellular permeability.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
- [2] Kuujia. (n.d.). Cas no 172031-94-6: Computed Properties. View Source
